molecular formula C7H14ClF2N B1439349 (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS No. 809273-65-2

(4,4-Difluorocyclohexyl)methanamine hydrochloride

Cat. No. B1439349
CAS RN: 809273-65-2
M. Wt: 185.64 g/mol
InChI Key: HNJQCPHETXMWSG-UHFFFAOYSA-N
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Description

“(4,4-Difluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 809273-65-2 . It has a molecular weight of 185.64 and its molecular formula is C7H14ClF2N .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

(4,4-Difluorocyclohexyl)methanamine hydrochloride is involved in various synthesis processes and chemical reactions. For example:

  • Improved Industrial Synthesis of Antidepressant Sertraline : A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, was developed. This process utilized N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, leading to a more advantageous production method in terms of yield, environmental, and safety aspects. This compound is a stable compound under normal conditions and can be obtained in a simple reaction from the corresponding tetralone (Vukics et al., 2002).

  • CCR5 Receptor-Based Mechanism of Action in HIV Inhibitors : Compounds like 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) have been studied for their potent noncompetitive allosteric antagonism of the CCR5 receptor. The unique divergence of blockade of function and binding with this antagonist suggests a complex interaction with the receptor, important for understanding HIV viral resistance in clinical settings (Watson et al., 2005).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes synthesized with compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed unprecedented photocytotoxicity in red light and were used for cellular imaging. This opens up new avenues for treatments and diagnostics in medical research (Basu et al., 2014).

  • Efficient Transfer Hydrogenation Reactions : In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used with ruthenium complexes to catalyze transfer hydrogenation of acetophenone derivatives, achieving excellent conversions. This highlights its potential in fine chemical synthesis and industrial applications (Karabuğa et al., 2015).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity, revealing the potential for clinical therapeutics and drug design advancements. This suggests the role of such compounds in developing new medications (Pandey & Srivastava, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

It is known that many amines interact with their targets through nucleophilic addition, forming an unstable carbinolamine . This could be a possible interaction for (4,4-Difluorocyclohexyl)methanamine hydrochloride, but further studies are required to confirm this.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.

properties

IUPAC Name

(4,4-difluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJQCPHETXMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669808
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

809273-65-2
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl [(4,4-difluorocyclohexyl)methyl]carbamate (505 mg, 2.03 mmol) was stirred in 5 mL of 1M HCl/AcOH at rt for 2 h. The solvent was evaporated. The residue was washed with ether, filtered and dried. Yield: 330 mg (88%). 1H NMR (400 MHz, METHANOL-D4): δ 1.28-1.40 (m, 2H), 1.71-1.82 (m, 2H), 1.84 (d, J=3.12 Hz, 2H), 1.86-1.89 (m, 1H), 2.03-2.15 (m, 2H), 2.85 (d, J=7.03 Hz, 2H).
Quantity
505 mg
Type
reactant
Reaction Step One
Name
HCl AcOH
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl[(4,4-difluorocyclohexyl)methyl]carbamate (505 mg, 2.03 mmol) was stirred in 5 mL of 1M HCl/AcOH at rt for 2 h. The solvent was evaporated. The residue washed with ether, filtered and dried. Yield: 330 mg (88%); 1H NMR (400 MHz, CD3OD) δ 1.28-1.40 (m, 2 H), 1.71-1.82 (m, 2 H), 1.84 (d, J=3.12 Hz, 2 H), 1.86-1.89 (m, 1 H), 2.03-2.15 (m, 2 H), 2.85 (d, J=7.03 Hz, 2 H).
Quantity
505 mg
Type
reactant
Reaction Step One
Name
HCl AcOH
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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